Cefixime Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

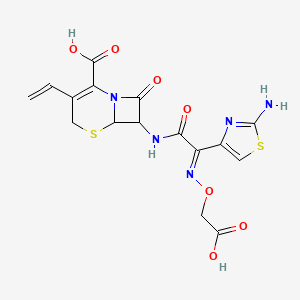

Cefixime Impurity D is a related compound of Cefixime, a third-generation cephalosporin antibiotic. This impurity is often encountered during the synthesis and storage of Cefixime. The chemical name of this compound is (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Impurity D involves several steps:

Hydrolysis of Beta-lactam: The beta-lactam ring of Cefdinir is hydrolyzed using an alkali to obtain an intermediate.

Reaction with Acid: The intermediate is then reacted with an acid to form another intermediate.

Protection of Amino Group: The amino group of the intermediate is protected using Boc anhydride.

Reaction with Methyl Bromoacetate: The protected intermediate is reacted with methyl bromoacetate.

Deprotection: The final step involves deprotecting the intermediate using trifluoroacetic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cefixime Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Cefixime Impurity D is used in various scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard for quality control and method validation in the production of Cefixime.

Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.

Biological Studies: It is used to study the metabolic pathways and degradation products of Cefixime in biological systems.

Mechanism of Action

Cefixime Impurity D, like Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins involved in cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Cefixime EP Impurity A: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Cefixime EP Impurity B: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Cefixime EP Impurity C: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Uniqueness

Cefixime Impurity D is unique due to its specific structural configuration and the presence of an ethenyl group, which distinguishes it from other impurities. This unique structure may influence its reactivity and interaction with biological targets, making it an important compound for detailed study and analysis .

Biological Activity

Cefixime is a third-generation cephalosporin antibiotic widely used for treating bacterial infections. Among its various impurities, Cefixime Impurity D has garnered attention due to its biological activity and potential implications in pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Cefixime and Its Impurities

Cefixime is known for its broad-spectrum antibacterial properties, primarily effective against Gram-positive and Gram-negative bacteria. The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . During the synthesis and storage of cefixime, several impurities can form, including Impurities A, B, C, D, and E. Among these, Impurity D is noted for its structural similarities to cefixime and its role as a degradation product under specific conditions .

This compound is characterized as an isomeric impurity with specific molecular attributes. The chemical structure is crucial for understanding its biological activity:

- Molecular Formula : C16H15N5O7S

- Molecular Weight : 429.38 g/mol

- CAS Number : 97164-56-2

The compound's stability and degradation pathways are essential in assessing its biological implications .

Antibacterial Efficacy

This compound exhibits varying degrees of antibacterial activity compared to cefixime itself. In vitro studies have shown that cefixime is effective against a range of bacteria; however, the activity of its impurities can differ significantly. For instance, Cefixime itself has demonstrated effectiveness against Enterobacteriaceae with minimal inhibitory concentrations (MICs) lower than those required for other beta-lactams . The comparative activity of cefixime and its impurities can be summarized as follows:

| Bacterial Strain | Cefixime MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ≥ 8 | Not determined |

| Escherichia coli | ≤ 1 | Not determined |

| Streptococcus pneumoniae | ≤ 1 | Not determined |

This table illustrates the need for further studies to establish the specific MIC values for this compound against various bacterial strains.

The mechanism by which this compound exerts its effects remains largely unexplored. However, it is hypothesized that it may share similar mechanisms with cefixime, potentially inhibiting cell wall synthesis through interactions with PBPs. Further research is necessary to elucidate the precise mechanisms involved.

Case Studies

- Stability Studies : Research indicates that this compound forms during the thermal degradation of cefixime. In a study examining cefixime under stress conditions, it was found that Impurity D emerged as a significant degradation product . This finding highlights the importance of monitoring impurities during drug formulation.

- Comparative Efficacy : A comparative study involving various cephalosporins demonstrated that cefixime had lower activity against staphylococci compared to other beta-lactams . The implications for this compound's efficacy remain uncertain but warrant further investigation.

Properties

Molecular Formula |

C16H15N5O7S2 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+ |

InChI Key |

OKBVVJOGVLARMR-AWQFTUOYSA-N |

Isomeric SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.